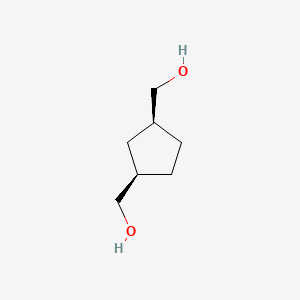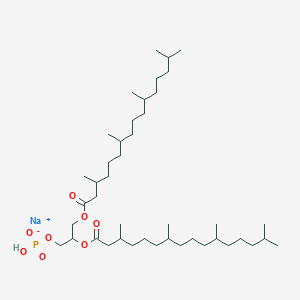![molecular formula C13H22N3O14P3 B12074087 3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)
3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate is a nucleoside triphosphate derivative It is a modified form of thymidine triphosphate, where the 3’-hydroxy group is substituted with a [(Propan-2-ylidene)amino] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate involves several steps:
Protection of the 5’-hydroxy group: The 5’-hydroxy group of a 2’-deoxyribonucleoside is protected using trityl chloride, monomethoxytrityl chloride, or dimethoxytrityl chloride.
Conversion of the 3’-hydroxy group: The (S)-3’-hydroxy group is converted into an ®-3’-hydroxy group through a series of reactions involving sulfonate formation and subsequent substitution with a hydroxide source.
Grafting on a solid support: The modified nucleoside is grafted onto a solid support functionalized with N-hydroxyphthalimide moieties.
Deprotection and triphosphorylation: The 5’-hydroxy group is deprotected, followed by triphosphorylation to form the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate can undergo various chemical reactions, including:
Substitution reactions: The [(Propan-2-ylidene)amino] group can participate in nucleophilic substitution reactions.
Oxidation and reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include trityl chloride, sulfonate reagents, and hydroxide sources .
Major Products
The major product of these reactions is the modified nucleoside triphosphate, with potential side products depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate has several scientific research applications:
Biochemistry and Molecular Biology: It is used in studies involving DNA synthesis and repair mechanisms.
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate involves its incorporation into DNA or RNA strands during synthesis. The [(Propan-2-ylidene)amino] group can interfere with normal base pairing and enzymatic processes, leading to disruptions in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3’-O-amino-2’-deoxyribonucleoside-5’-triphosphate: Similar in structure but with an amino group instead of the [(Propan-2-ylidene)amino] group.
2’-deoxythymidine-5’-triphosphate: The unmodified form of the compound.
Uniqueness
3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate is unique due to its specific modification, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and potential therapeutic uses.
Propiedades
Fórmula molecular |
C13H22N3O14P3 |
|---|---|
Peso molecular |
537.25 g/mol |
Nombre IUPAC |
[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(propan-2-ylideneamino)oxyoxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H22N3O14P3/c1-7(2)15-28-9-4-11(16-5-8(3)12(17)14-13(16)18)27-10(9)6-26-32(22,23)30-33(24,25)29-31(19,20)21/h5,9-11H,4,6H2,1-3H3,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21) |
Clave InChI |
ZARUSPMWAIDVDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12074020.png)


![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B12074044.png)








![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)
